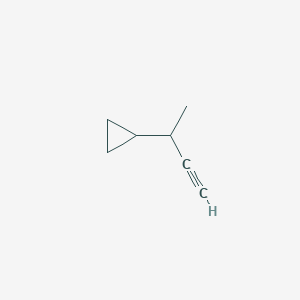

(But-3-yn-2-yl)cyclopropane

Vue d'ensemble

Description

(But-3-yn-2-yl)cyclopropane is a versatile chemical compound with the molecular formula C₇H₁₀. It features a cyclopropane ring substituted with a but-3-yn-2-yl group. This compound is of significant interest due to its unique structure, which allows for diverse applications in scientific research, ranging from drug synthesis to materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-2-yl)cyclopropane typically involves the cyclopropanation of an alkyne. One common method is the reaction of but-3-yn-2-yl bromide with diazomethane in the presence of a copper catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of the intermediates involved.

Analyse Des Réactions Chimiques

Cyclopropanation and Catalytic Ring-Formation Reactions

The compound participates in cyclopropanation via transition metal catalysis. Key findings include:

Pd-Catalyzed Cyclopropanation

-

Reaction of (But-3-yn-2-yl)cyclopropane derivatives with sodium dimethyl malonate in the presence of Pd(dppe)₂ yields stereospecific allylic alcohols. The process involves a "triple-inversion" mechanism:

-

Stereochemical outcomes depend on the configuration of the starting material, with enantiomeric ratios exceeding 90% ee under optimized conditions .

Au-Catalyzed Cycloisomerization

-

Gold(I) catalysts (e.g., L₂(AuSbF₆)₂) promote cycloisomerization of enyne derivatives, forming tricyclic intermediates with elongated C–C bonds (2.19 Å). These intermediates undergo ring expansion to generate carbocationic species, which rearrange into cyclopentane or cyclohexane derivatives .

Table 1: Catalytic Cyclopropanation Systems

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppe)₂ | R-73/S-73 | E-Allylic alcohols (R-74/S-74) | 93 | >90 | |

| L₂(AuSbF₆)₂ | Yne-MCP derivatives | Tricyclic intermediates | 85–92 | 97 |

Lewis Acid-Mediated Carboboration and Ring-Opening

B(C₆F₅)₃ induces stereospecific cyclopropanation followed by carboboration:

-

Step 1 : π-Activation of the alkyne triggers 5-exo cyclization, forming a cyclopropyl cation intermediate.

-

Step 2 : Carboboration occurs via 1,1-addition of B(C₆F₅)₃, yielding 1,4-carboborated cyclopentane/cyclohexane derivatives .

-

Stereospecificity : Reactions with trans-alkenes produce cyclopropanation products, while cis-alkenes favor direct 1,4-carboboration .

Table 2: B(C₆F₅)₃-Mediated Reactions

| Substrate Geometry | Product Type | Major Pathway | Stereochemical Outcome |

|---|---|---|---|

| trans-Alkene | Cyclopropanation | 5-exo cyclization | Retention of alkene geometry |

| cis-Alkene | 1,4-Carboboration | Direct ring-opening | Inversion at migration center |

Ring-Opening and Rearrangement Mechanisms

The strained cyclopropane ring undergoes selective rearrangements:

-

Cationic Ring-Opening : Stabilized cyclopropylcarbinyl cations form via homoallyl or cyclobutyl cation intermediates. Substituents (e.g., alkyl groups or allylsilanes) dictate regioselectivity, favoring inversion at the ionization center .

-

Nucleophilic Ring-Opening : Intramolecular alkylation of active methylene compounds (e.g., 2,3-epoxypropanes) generates cyclopropylcarbinols. The pathway depends on the leaving group:

Stereospecific Transformations

-

π–σ–π Rearrangements : Allyl-Pd intermediates interconvert via π–σ–π mechanisms, enabling stereochemical diversification. For example, syn,anti-allyl complexes isomerize to syn,syn configurations before nucleophilic attack .

-

Enantioselective MIRC Reactions : Michael Initiated Ring Closure (MIRC) with chiral ammonium ylides (e.g., cinchona alkaloids) achieves cyclopropanation with up to 97% ee .

Comparative Mechanistic Insights

| Reaction Type | Key Intermediate | Selectivity Driver | Outcome |

|---|---|---|---|

| Pd-Catalyzed | Allyl-Pd complex | Ligand steric effects | High enantioselectivity (>90% ee) |

| Au-Catalyzed | Tricyclic carbocation | Substituent stabilization | Ring expansion to 5-/6-membered rings |

| B(C₆F₅)₃-Mediated | Cyclopropyl cation | Alkene geometry | 1,4-Carboboration vs. cyclopropanation |

Applications De Recherche Scientifique

Synthetic Methods

The synthesis of (But-3-yn-2-yl)cyclopropane typically involves the cyclopropanation of an alkyne. A common synthetic route includes the reaction of but-3-yn-2-yl bromide with diazomethane in the presence of a copper catalyst. This reaction proceeds under mild conditions, yielding the desired cyclopropane derivative efficiently.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |

| Reduction | Hydrogen gas, palladium catalyst | Alkanes |

| Substitution | Acidic or basic conditions | Various substituted cyclopropanes |

Research has indicated potential biological activities associated with this compound. Its interaction with biomolecules is being explored for possible therapeutic applications. Studies suggest that the compound can modulate biological pathways through its reactive intermediates formed during ring-opening reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it suitable for developing new drugs targeting specific biological pathways.

Material Science

The compound is also utilized in material science for developing new materials and polymers. Its unique structure can impart desirable properties to materials, making it a candidate for innovative applications in this field.

Case Studies

Case Study 1: Synthesis of Cyclopropane Derivatives

A study demonstrated the successful cyclopropanation of α,β-unsaturated acetals using this compound derivatives to achieve high diastereoselectivity. This method highlights the compound's utility in synthesizing complex organic molecules with specific stereochemical configurations .

Case Study 2: Biological Evaluation

Research focusing on the biological evaluation of amide bioisosteres included this compound derivatives. The study reported on their structure–activity relationships (SAR), showing that modifications to the side chains could enhance biological potency while maintaining favorable lipophilicity .

Mécanisme D'action

The mechanism of action of (But-3-yn-2-yl)cyclopropane involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropylacetylene: Similar structure but lacks the but-3-yn-2-yl group.

Cyclopropylmethylamine: Contains a cyclopropane ring with a different substituent.

Cyclopropylmethanol: Features a hydroxyl group instead of an alkyne.

Uniqueness

(But-3-yn-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and an alkyne group. This combination imparts distinct reactivity and allows for diverse applications in various fields of research.

Activité Biologique

(But-3-yn-2-yl)cyclopropane, a compound characterized by its unique cyclopropane ring structure and alkyne group, has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , and its structure features a cyclopropane ring attached to a butynyl group. This configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

Research has indicated that cyclopropane derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following subsections summarize the key findings related to the biological activity of this compound.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives containing cyclopropane structures can possess notable antimicrobial properties. For instance, a study synthesized several amide derivatives of cyclopropane and evaluated their activity against various pathogens. Some compounds showed moderate activity against Staphylococcus aureus and Escherichia coli, with specific derivatives demonstrating excellent antifungal activity against Candida albicans (MIC 80 = 16 μg/mL) .

2. Antitumor Activity

Cyclopropane derivatives have also been explored for their anticancer potential. The incorporation of cyclopropane rings into drug candidates has been shown to enhance potency through mechanisms such as apoptosis induction in cancer cells. For example, compounds derived from cyclopropanes have been linked to the inhibition of key signaling pathways involved in tumor progression .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

Cyclopropanes can act as electrophilic agents that modify enzyme active sites. The bioactivity often involves nucleophilic attack on the cyclopropane ring, leading to irreversible enzyme inhibition. This mechanism has been observed in various studies involving cyclopropane derivatives acting on metabolic enzymes .

2. Interaction with Cellular Targets

The unique structure of this compound allows it to interact selectively with cellular targets, potentially leading to altered cellular responses. The conformational rigidity provided by the cyclopropane moiety can enhance binding affinity to specific receptors or enzymes .

Case Studies

Several studies highlight the biological relevance of this compound:

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized from this compound and tested for antimicrobial efficacy. Results indicated that specific modifications to the cyclopropane structure could significantly enhance activity against bacterial and fungal strains .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Propriétés

IUPAC Name |

but-3-yn-2-ylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-6(2)7-4-5-7/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEYTJPOPPUMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20817475 | |

| Record name | (But-3-yn-2-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61441-85-8 | |

| Record name | (But-3-yn-2-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.